(e)-N-benzyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enamide
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Overview
Description
- This compound is a derivative of mycophenolic acid (MPA), which has been studied for its anti-Toxoplasma activity .
- Toxoplasma gondii is an intracellular parasite that can cause toxoplasmosis in humans and animals.
- The compound’s chemical structure consists of a benzyl group, a hex-4-enamide moiety, and a complex dihydroisobenzofuran ring system.
Preparation Methods
- The synthetic routes for this compound are not explicitly mentioned in the available literature. it is likely that modifications are made to the MPA structure to introduce the benzyl and hex-4-enamide groups.
- Industrial production methods may involve chemical synthesis or fermentation processes.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions depend on the specific synthetic pathway.
- Major products formed could include intermediates or derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Investigating the compound’s reactivity, stability, and potential as a building block for other molecules.
Biology: Studying its effects on cellular processes, toxicity, and interactions with biological macromolecules.
Medicine: Exploring its antiparasitic properties, potential drug development, and pharmacokinetics.
Industry: Assessing its use in pharmaceuticals, agrochemicals, or materials.
Mechanism of Action
- The exact mechanism remains elusive, but it likely interferes with essential metabolic pathways in Toxoplasma gondii.
- Potential molecular targets include enzymes involved in nucleotide biosynthesis or protein synthesis.
- Further research is needed to elucidate the precise pathways affected.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not mentioned in the available literature.
- Researchers may compare it to other MPA derivatives or related antiparasitic agents.
Properties
Molecular Formula |
C24H27NO5 |
---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
(E)-N-benzyl-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enamide |
InChI |
InChI=1S/C24H27NO5/c1-15(10-12-20(26)25-13-17-7-5-4-6-8-17)9-11-18-22(27)21-19(14-30-24(21)28)16(2)23(18)29-3/h4-9,27H,10-14H2,1-3H3,(H,25,26)/b15-9+ |
InChI Key |
JVAXDAHIQMSOOI-OQLLNIDSSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)NCC3=CC=CC=C3)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)NCC3=CC=CC=C3)O |
Origin of Product |
United States |
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